molecular formula C15H12O4 B1438774 2-(3-Formylphenoxymethyl)benzoic acid CAS No. 1154270-79-7

2-(3-Formylphenoxymethyl)benzoic acid

Cat. No.: B1438774
CAS No.: 1154270-79-7
M. Wt: 256.25 g/mol
InChI Key: XYWDRAMPZDRXCG-UHFFFAOYSA-N
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Description

“2-(3-Formylphenoxymethyl)benzoic acid” is an organic compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol . It is a derivative of benzoic acid, which is widely used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a formylphenoxymethyl group attached . This structure is similar to other benzoic acid derivatives, which are characterized by the presence of a carboxyl group attached to a benzene ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzoic acid derivatives are known to undergo various chemical reactions. For instance, they can react with alcohols and HCl under Pinner conditions to form imidate hydrochlorides . They can also react with OH, NO3, and SO4 radicals in the atmosphere .

Scientific Research Applications

Water Purification

2-(3-Formylphenoxymethyl)benzoic acid has been studied in the context of water purification. Research demonstrates its potential in aerated, aqueous suspensions under UV light, highlighting its efficacy in mineralizing pollutants to carbon dioxide. This application is especially relevant for environmental remediation and water treatment processes (Matthews, 1990).

Liquid Crystal Technology

The compound has been utilized in creating polymerizable benzoic acid derivatives. These derivatives show promise in liquid crystal technology, particularly in forming complex, multilayered structures with potential applications in advanced materials and display technologies (Kishikawa, Hirai, & Kohmoto, 2008).

Benzoxazole Synthesis

In the field of organic chemistry, this acid derivative plays a role in the synthesis of benzoxazole compounds. It's used to understand the mechanism of 2-phenylbenzoxazole formation, providing insights into the synthesis of various organic compounds with potential applications in drug development and materials science (So & Heeschen, 1997).

Impact on Microbial Physiology

The derivative is also involved in studies related to the impact of benzoic acid on microbial physiology. Such studies can inform our understanding of microbial resistance mechanisms and potentially lead to developments in antibiotic therapies (Moore et al., 2019).

Food Preservation and Safety

Research has also explored the role of benzoic acid derivatives in food preservation and safety. This includes their effects as antibacterial and antifungal agents, and their overall impact on public health (del Olmo, Calzada, & Nuñez, 2017).

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity (lungs) through repeated exposure .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-Formylphenoxymethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s activity and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular resilience to oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the organism . Additionally, the compound can modulate the activity of key metabolic enzymes, thereby altering the metabolic pathways it is involved in .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to interact with organic anion transporters, facilitating its uptake into cells . The distribution of the compound within tissues can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of the compound within specific subcellular regions can affect its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

2-[(3-formylphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-9-11-4-3-6-13(8-11)19-10-12-5-1-2-7-14(12)15(17)18/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWDRAMPZDRXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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